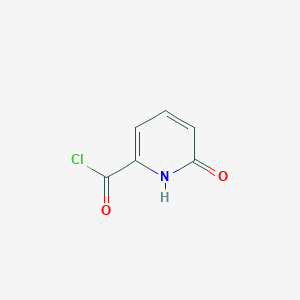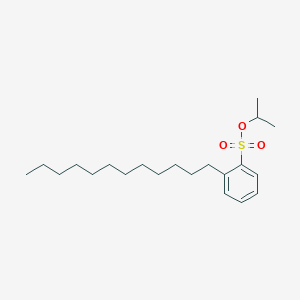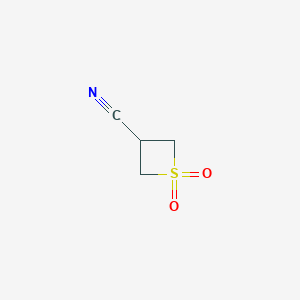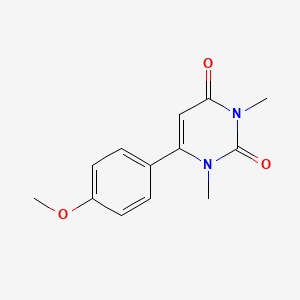
4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Vue d'ensemble
Description
4-Chloro-6-(2-furanyl)-2-pyrimidinamine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with an amino group at position 2, a chlorine atom at position 4, and a furan ring at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-furylamine with 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(2-furanyl)-2-pyrimidinamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 4 can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Nucleophilic substitution: Substituted pyrimidines with various functional groups at position 4.
Oxidation: Furanones and other oxidized derivatives.
Reduction: Tetrahydrofuran derivatives.
Coupling reactions: Biaryl derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(2-furanyl)-2-pyrimidinamine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological research: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Chemical synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine depends on its specific application:
Medicinal chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways.
Biological research: It can interact with nucleic acids or proteins, affecting their function and providing insights into their mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a furan ring.
2-Aminopyrimidine: Lacks the chlorine and furan substituents, making it less versatile in chemical reactions.
4-Chloro-2,6-diaminopyrimidine: Contains an additional amino group, which alters its reactivity and applications.
Uniqueness
4-Chloro-6-(2-furanyl)-2-pyrimidinamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its potential in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
569657-93-8 |
|---|---|
Formule moléculaire |
C8H6ClN3O |
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
4-chloro-6-(furan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H6ClN3O/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12) |
Clé InChI |
OXFBGUDYEFARNK-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-[(3-Fluorophenyl)methoxy]phenyl}prop-2-ynoic acid](/img/structure/B8588306.png)


![1-[Bis(2-hydroxyethyl)amino]-4,4,4-trichlorobutan-2-ol](/img/structure/B8588315.png)
![N-[2-(2-Diethylaminoethylamino)-5-nitro-phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B8588318.png)


![7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE](/img/structure/B8588342.png)


